(3,4-DIETHOXYPHENYL)(MORPHOLINO)METHANETHIONE
Overview
Description
(3,4-DIETHOXYPHENYL)(MORPHOLINO)METHANETHIONE is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, a morpholine ring, and a methanethione group.
Preparation Methods
The synthesis of (3,4-DIETHOXYPHENYL)(MORPHOLINO)METHANETHIONE can be achieved through several methods. One common synthetic route involves the Willgerodt-Kindler reaction, which is a well-known method for synthesizing thioamides. This reaction typically involves the use of aldehydes, sulfur, morpholine, and a catalyst such as montmorillonite K-10 under microwave irradiation. This method is advantageous due to its operational simplicity, short reaction times, and high yields .
Chemical Reactions Analysis
(3,4-DIETHOXYPHENYL)(MORPHOLINO)METHANETHIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanethione group can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, (3,4-DIETHOXYPHENYL)(MORPHOLINO)METHANETHIONE has shown promise as an inhibitor of enzymes such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are involved in the degradation of endocannabinoids. These enzymes play a role in various physiological processes, including pain and anxiety regulation .
Mechanism of Action
The mechanism of action of (3,4-DIETHOXYPHENYL)(MORPHOLINO)METHANETHIONE involves its interaction with specific molecular targets, such as MGL and FAAH. By inhibiting these enzymes, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This results in enhanced activation of cannabinoid receptors, which can modulate pain, anxiety, and other physiological responses .
Comparison with Similar Compounds
(3,4-DIETHOXYPHENYL)(MORPHOLINO)METHANETHIONE can be compared to other similar compounds, such as 4-[(morpholin-4-yl)carbothioyl]benzoic acid. Both compounds contain a morpholine ring and a methanethione group, but they differ in the substitution pattern on the phenyl ring.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-morpholin-4-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-18-13-6-5-12(11-14(13)19-4-2)15(20)16-7-9-17-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFVBHRXPQVSKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCOCC2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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